Tert-butyl 3-(cyanomethyl)benzoate
Description
tert-Butyl 3-(cyanomethyl)benzoate is a benzoate ester featuring a tert-butyl ester group and a cyanomethyl substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₅NO₂ (calculated based on structural analysis), with a molecular weight of 217.26 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and materials science research. The tert-butyl group offers steric protection, enhancing stability under acidic conditions, while the cyanomethyl moiety provides a reactive site for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .
Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRHBTFZRBKPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 3-(cyanomethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of benzyl cyanides with tert-butyl hydroperoxide. This reaction proceeds smoothly under metal-free conditions, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The cyanomethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as tert-butyl hydroperoxide can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-(cyanomethyl)benzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in diverse chemical reactions, making it valuable for creating pharmaceuticals and agrochemicals. The presence of the cyano group facilitates nucleophilic substitutions and other transformations that are essential in synthetic chemistry.
Medicinal Chemistry
The compound is explored for its potential applications in drug development. The cyanomethyl group can be modified to create derivatives with enhanced biological activity. For instance, research has indicated that compounds containing cyanomethyl groups can exhibit significant interactions with biological targets, potentially leading to the development of new therapeutic agents.
Material Science
In material science, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into polymer formulations and coatings, enhancing their performance characteristics.
Chemical Properties and Reactions
This compound undergoes various chemical reactions:
- Oxidation : The compound can be oxidized to form carboxylic acids or ketones using reagents like tert-butyl hydroperoxide.
- Reduction : Reduction reactions can yield alcohols or amines, employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution Reactions : The cyanomethyl group can participate in nucleophilic substitution reactions, allowing for the formation of new compounds.
Case Study 1: Synthesis of Bioactive Compounds
Research has demonstrated the use of this compound as an intermediate in synthesizing bioactive compounds that target specific enzymes involved in disease pathways. For example, studies focusing on enzyme inhibitors have shown that modifications to the cyanomethyl group can enhance binding affinity and selectivity towards targets such as histone acetylation readers involved in leukemia maintenance .
Case Study 2: Development of Specialty Polymers
In material science applications, this compound has been incorporated into polymer matrices to improve mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit enhanced resistance to environmental degradation, making them suitable for outdoor applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyanomethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the cyanomethyl group can act as a nucleophile, while the tert-butyl ester group can undergo hydrolysis under acidic or basic conditions .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key properties of tert-butyl 3-(cyanomethyl)benzoate and its analogs:
Stability and Handling
tert-Butyl esters generally require standard handling precautions for organic compounds, including ventilation, chemical-resistant gloves, and eye protection. Cyanomethyl-containing compounds may release toxic hydrogen cyanide under extreme conditions, necessitating careful storage and disposal .
Biological Activity
Tert-butyl 3-(cyanomethyl)benzoate is an organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure, which includes a tert-butyl group, a benzoate moiety, and a cyanomethyl substituent, allows it to participate in diverse chemical reactions and biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 219.27 g/mol
The compound is characterized by the presence of a cyano group, which enhances its reactivity and potential for biological activity.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Target Interactions : The compound primarily targets the benzylic position of aromatic compounds, facilitating various chemical reactions such as nucleophilic substitution and oxidative coupling.
- Biochemical Pathways : It influences several biochemical pathways, notably those involving oxidative stress and cellular signaling. The oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide is a key pathway affected by this compound.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. A study reported that compounds with similar structures showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria . While specific data on this compound's activity against various pathogens is limited, its structural analogs have demonstrated notable efficacy.
Anticancer Potential
The compound's ability to interact with specific cellular targets suggests potential anticancer properties. For instance, related compounds have been studied for their inhibitory effects on cancer cell proliferation by modulating histone acetylation pathways . Such mechanisms could be explored further in the context of this compound.
Case Studies and Research Findings
Several studies have investigated compounds related to this compound, providing insights into its biological activity:
- Liver X Receptor Agonists : A study on tert-butyl benzoate analogs demonstrated their role as liver X receptor (LXR) agonists, enhancing cholesterol efflux in vitro. This suggests that similar compounds may influence lipid metabolism and serve as therapeutic agents for metabolic disorders .
- Inhibitors of Toxoplasma gondii : Research into small molecule inhibitors targeting Toxoplasma gondii revealed that certain structural features enhance brain penetrance and metabolic stability, which could be relevant for developing derivatives of this compound aimed at treating central nervous system infections .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-(cyanomethyl)benzoate | Similar benzoate structure | Lower molecular weight (175.18 g/mol) |
| Ethyl 3-(cyanomethyl)benzoate | Ethyl group instead of tert-butyl | Different solubility and reactivity |
| Phenyl 3-(cyanomethyl)benzoate | Phenyl substituent on benzoate | Potentially different biological activity |
| Tert-butyl 4-(cyanomethyl)benzoate | Cyanomethyl at para position | Variation in steric hindrance affecting reactivity |
This table illustrates how this compound stands out due to its specific functional groups and structural configurations.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(cyanomethyl)benzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A widely used approach involves cyanoethylation of tert-butyl benzoate derivatives. For example, tert-butyl 3-formylbenzoate can undergo nucleophilic addition with cyanomethyl groups using organozinc reagents (e.g., diethylzinc) in toluene/hexane at 0–20°C, achieving yields up to 82% after purification via silica gel chromatography . Another route involves coupling tert-butyl esters with diazonium salts derived from anilines in the presence of NaOAc, as demonstrated in structure-activity relationship (SAR) studies . Key optimization factors include:
- Temperature control : Lower temperatures (0°C) minimize side reactions.
- Catalyst selection : Organozinc reagents improve regioselectivity.
- Purification : Hexane-ethyl acetate gradients in column chromatography enhance purity.
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyanoethylation | Diethylzinc, toluene/hexane, 0–20°C | 82% | |
| Diazonium coupling | NaOAc, aniline derivatives | 70–85% |
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.4–8.1 ppm), tert-butyl group (δ 1.3–1.5 ppm), and cyanomethyl protons (δ 3.8–4.2 ppm).
- ¹³C NMR : Carbonitrile signal at δ 115–120 ppm, ester carbonyl at δ 165–170 ppm .
- Mass Spectrometry : Molecular ion peak at m/z 231.25 (C₁₃H₁₇NO₂⁺) and fragment peaks at m/z 175 (loss of tert-butyl group) .
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) for purity analysis; retention time ~8.2 minutes .
Q. What are the stability considerations and recommended storage conditions for this compound to prevent degradation?
- Methodological Answer : The compound is stable at room temperature but sensitive to:
- Strong acids/bases : Hydrolyzes the ester group.
- Oxidizing agents : May degrade the cyanomethyl moiety.
- Light/heat : Prolonged exposure accelerates decomposition; store in amber vials at 2–8°C under inert gas (e.g., N₂) .
Advanced Research Questions
Q. How can this compound be utilized as a building block in the synthesis of PROTAC intermediates targeting kinase domains?
- Methodological Answer : The cyanomethyl group serves as a linker for attaching E3 ligase ligands. For example, in JAK2 inhibitor complexes, this compound derivatives are coupled with pyrrolopyrimidine scaffolds via click chemistry, enabling selective protein degradation. X-ray crystallography (PDB: 6WTP) confirms binding interactions at the kinase active site .
- Key Steps :
Functionalize the cyanomethyl group with azide/alkyne handles.
Optimize linker length (8–12 Å) for ternary complex formation.
Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to map electron density around the cyanomethyl carbon (electrophilic center).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics using GROMACS.
- SAR Analysis : Compare Hammett σ values of substituents on the benzoate ring to predict activation barriers .
Q. How do structural modifications to the cyanomethyl group in this compound influence its electronic properties and reactivity in coupling reactions?
- Methodological Answer : Substituting the cyanomethyl group with electron-withdrawing groups (e.g., nitro) increases electrophilicity, accelerating Suzuki-Miyaura couplings. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity but improve stability. Cyclic voltammetry (CV) and frontier molecular orbital (FMO) analysis validate these trends:
| Modification | Hammett σ | Coupling Yield |
|---|---|---|
| -CN (baseline) | +0.66 | 82% |
| -NO₂ | +1.27 | 92% |
| -OCH₃ | -0.27 | 65% |
| Data derived from SAR studies on tert-butyl benzoate derivatives . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
